2-Methylnaphthalene-1,4-diyl dibenzoate
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Overview
Description
2-Methylnaphthalene-1,4-diyl dibenzoate is an organic compound with the molecular formula C({25})H({18})O(_{4}) It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzoate groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnaphthalene-1,4-diyl dibenzoate typically involves the esterification of 2-methylnaphthalene-1,4-diol with benzoic acid or its derivatives. One common method includes the following steps:
Starting Materials: 2-Methylnaphthalene-1,4-diol and benzoic acid.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphthalene-1,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce alkyl or acyl groups onto the aromatic rings.
Scientific Research Applications
2-Methylnaphthalene-1,4-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-Methylnaphthalene-1,4-diyl dibenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Methylnaphthalene-1,4-diyl dibenzoate can be compared with other similar compounds, such as:
Naphthalene-1,4-diyl dibenzoate: Lacks the methyl group, which can influence its reactivity and properties.
2-Methylnaphthalene-1,4-diyl diacetate: Contains acetate groups instead of benzoate, affecting its chemical behavior and applications.
1,4-Dihydroxynaphthalene: The parent diol compound, which serves as a precursor for various derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2211-31-6 |
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Molecular Formula |
C25H18O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4-benzoyloxy-3-methylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C25H18O4/c1-17-16-22(28-24(26)18-10-4-2-5-11-18)20-14-8-9-15-21(20)23(17)29-25(27)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI Key |
BVVDINJVWBJRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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